molecular formula C10H10Ni B073246 Bis(cyclopentadienyl)nickel(II) CAS No. 1271-28-9

Bis(cyclopentadienyl)nickel(II)

Cat. No.: B073246
CAS No.: 1271-28-9
M. Wt: 188.88 g/mol
InChI Key: KZPXREABEBSAQM-UHFFFAOYSA-N
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Description

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992)
Nickelocene is a dark green colored, crystalline, inorganic compound that produces toxic gases upon heating. Nickelocene is used as a catalyst and as a complexing agent. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickelocene is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)
Nickelocene can cause cancer according to California Labor Code.

Scientific Research Applications

Catalytic Applications

Bis(cyclopentadienyl)nickel(II) has been identified as a highly effective precursor for nickel catalysts, notably enhancing hydrogen absorption-desorption in the Mg-MgH2 system. Its decomposition into metallic nickel during ball milling with MgH2 results in a homogeneously doped surface that significantly lowers the temperatures required for hydrogen absorption and desorption (Kumar et al., 2017).

Material Synthesis and Characterization

Bis(cyclopentadienyl)nickel has been proposed as a source material for the metalorganic chemical vapor deposition of nickel oxide films. These films exhibit a transparent, NaCl-type crystal structure of NiO with specific optical properties (Yeh & Matsumura, 1997).

Nanoparticle Synthesis

[Bis(salicylidene)nickel(II)] has been used as a precursor in the synthesis of nickel sulfides nanoparticles. These nanoparticles, characterized through various spectroscopic methods, exhibit magnetic properties that may be attributed to their size (Salavati‐Niasari, Davar, & Mazaheri, 2009).

Organic Synthesis

Bis(1,5-cyclooctadiene)nickel has shown effectiveness in hydroarylation reactions with arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa, Takahashi, Tsuchimoto, & Kawakami, 2001).

Polymer Stabilization

Nickel compounds, including bis(tributyl phosphine)nickel-(II)chloride and cyclopentadienyl(triphenyl phosphine)nickel(II)chloride, have been explored for their stabilizing effects on the oxidative photo-degradation of cis-1,4-poly(butadiene), potentially acting through mechanisms such as ultraviolet screening and radical trapping (Lala & Rabek, 1981).

Mechanism of Action

Future Directions

Bis(cyclopentadienyl)nickel(II) has potential applications in the field of proton reduction electrocatalysis . It may also be used as a Ni precursor for the atomic layer deposition (ALD) of NiO/carbon nanotubes hybrids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(cyclopentadienyl)nickel(II) involves the reaction between cyclopentadiene and nickelocene in an inert atmosphere.", "Starting Materials": [ "Cyclopentadiene", "Nickelocene" ], "Reaction": [ "Prepare a reaction vessel with an inert atmosphere (argon or nitrogen gas).", "Add cyclopentadiene to the reaction vessel.", "Slowly add nickelocene to the reaction vessel while stirring the solution.", "Heat the reaction mixture to 60-80°C for several hours.", "Cool the reaction mixture to room temperature.", "Filter the solution to remove any impurities.", "Recrystallize the product from a suitable solvent.", "Dry the product under vacuum to obtain Bis(cyclopentadienyl)nickel(II) as a solid." ] }

CAS No.

1271-28-9

Molecular Formula

C10H10Ni

Molecular Weight

188.88 g/mol

IUPAC Name

cyclopenta-1,3-diene;nickel(2+)

InChI

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

KZPXREABEBSAQM-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]

flash_point

39 °F (8-10% solution in toluene) (NTP, 1992)
39 °F (8-10% solution in toluene)

melting_point

340 to 343 °F (NTP, 1992)

1271-28-9

physical_description

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992)
Dark liquid in an 8-10% solution in toluene;  [CAMEO] Dark green crystals;  [Hawley]

Pictograms

Flammable; Irritant; Health Hazard

solubility

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.4 g of nickel powder are suspended in 400 ml of dimethoxyethane and admixed while stirring with 27.3 ml of bromine. The mixture is stirred for 1 hour and the solvent is removed in an oil pump vacuum. The brown residue obtained is taken up in 400 ml of diethylamine while cooling in ice and admixed with 98 ml of freshly distilled cyclopentadiene. The suspension becomes green. After stirring for 12 hours at room temperature, residual solvent is removed in an oil pump vacuum and the product is isolated by Soxhlet extraction with 700 ml of petroleum ether.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
nickelocene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of Bis(cyclopentadienyl)nickel(II) in materials science?

A1: Bis(cyclopentadienyl)nickel(II) is a versatile precursor in materials science. One prominent application is its use in the Atomic Layer Deposition (ALD) technique to fabricate thin films of nickel oxide (NiO) [, ]. These NiO films are particularly interesting for their potential as anode materials in thin-film lithium-ion batteries [, ]. The precise control offered by ALD allows for the deposition of uniform and highly dense NiO layers, significantly influencing the electrochemical performance of the batteries.

Q2: How does Bis(cyclopentadienyl)nickel(II) contribute to the development of lithium-ion battery technology?

A2: Research shows Bis(cyclopentadienyl)nickel(II) serves as a precursor for both nickel oxide (NiO) and more complex lithium-nickel-silicon oxide materials [, , ]. These materials are being explored as potential cathode materials in thin-film lithium-ion batteries. For instance, using ALD with Bis(cyclopentadienyl)nickel(II) and Lithium bis(trimethylsilyl)amide, researchers successfully deposited lithium-nickel-silicon oxide thin films [, ]. This approach allows for the controlled incorporation of silicon into the material, leading to enhanced electrochemical properties like increased discharge capacity [].

Q3: Can Bis(cyclopentadienyl)nickel(II) be utilized to synthesize nanomaterials, and if so, what are their potential benefits?

A3: Yes, Bis(cyclopentadienyl)nickel(II) serves as a valuable precursor for synthesizing nickel nanoclusters []. Using techniques like rapid quenching within a microplasma process, researchers have successfully produced ligand-free, unagglomerated nickel nanoclusters with controlled sizes []. This method offers a promising route for creating nanoclusters with well-defined sizes, which are highly sought after for applications in various fields like catalysis and energy conversion.

Q4: Does Bis(cyclopentadienyl)nickel(II) exhibit any catalytic activity, and what types of reactions are involved?

A4: Indeed, Bis(cyclopentadienyl)nickel(II) and its derivatives have been explored for their catalytic properties in proton reduction reactions []. Studies have demonstrated that thiolato-bridged cyclopentadienylnickel dimeric complexes, derived from Bis(cyclopentadienyl)nickel(II), can act as effective electrocatalysts for proton reduction using acetic acid as the proton source []. These complexes exhibit good catalytic activity, showcasing their potential in the development of efficient and cost-effective catalysts for energy conversion processes like hydrogen evolution.

Q5: Are there any studies on modifying the structure of Bis(cyclopentadienyl)nickel(II) to improve its properties?

A5: Research indicates that modifications to the Bis(cyclopentadienyl)nickel(II) structure can impact its properties and applications. For example, substituting the cyclopentadienyl rings with methylcyclopentadienyl ligands, as in Bis(methylcyclopentadienyl)nickel(II), can influence the growth rate and properties of NiO thin films during ALD []. Understanding the structure-property relationships of these derivatives is crucial for tailoring them for specific applications, such as optimizing the performance of thin-film batteries.

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